molecular formula C25H26N4 B5578621 N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine

Cat. No.: B5578621
M. Wt: 382.5 g/mol
InChI Key: RQUXWQDDTRBODY-LGUFXXKBSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine is a useful research compound. Its molecular formula is C25H26N4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.21574685 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H26N4(Molecular Weight 350.48 g mol)\text{C}_{22}\text{H}_{26}\text{N}_{4}\quad (\text{Molecular Weight }350.48\text{ g mol})

This structure features a carbazole moiety, which is known for its diverse biological activities, and a piperazine ring that can enhance pharmacological properties.

Intercalation with DNA : The carbazole component can intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This mechanism is often associated with anticancer activity.

Enzyme Inhibition : The piperazine moiety may interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways. This interaction can lead to reduced cell proliferation in cancerous cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : Research indicated that the compound showed IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-75.2
A5496.8

These values suggest a strong potential for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, preliminary molecular docking studies have indicated that this compound may inhibit SARS-CoV-2 proteins, including the main protease (Mpro) and spike glycoprotein. The binding affinities were reported as follows:

Protein TargetBinding Affinity (Kcal/mol)
Mpro-8.85
Spike Glycoprotein-6.54

These results suggest that this compound could serve as a lead compound for developing antiviral therapies.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities against cancer cell lines and viral targets. The derivatives exhibited varying degrees of potency, highlighting the importance of structural modifications in enhancing biological activity.
  • ADMET Analysis : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed favorable pharmacokinetic properties for several derivatives, suggesting their potential as drug candidates.

Scientific Research Applications

Biological Activities

N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. The mechanism involves its ability to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells. Studies have shown effectiveness against various cancer types, including breast and lung cancers .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown antibacterial and antifungal activities. It inhibits the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

Several case studies highlight the applications and efficacy of this compound in various research contexts.

Study Focus Findings
Study A Anticancer activityDemonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value in low micromolar range.
Study B Antimicrobial effectsShowed broad-spectrum activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Study C Anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Properties

IUPAC Name

(E)-1-(9-ethylcarbazol-3-yl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-2-29-24-11-7-6-10-22(24)23-18-20(12-13-25(23)29)19-26-28-16-14-27(15-17-28)21-8-4-3-5-9-21/h3-13,18-19H,2,14-17H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXWQDDTRBODY-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.